(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol
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Overview
Description
4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is an intermediate in the synthesis of paracetamol .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) is a well-studied reaction . It’s considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .Scientific Research Applications
Radiofluorination of Biomolecules
The compound’s active esters, particularly the 4-nitrophenyl activated esters, are utilized in the radiofluorination of biomolecules. This process is crucial for indirect radiolabelling, which is a standard method in molecular imaging. The use of these esters simplifies the preparation of 18F-labelled acylation synthons , which are essential for positron emission tomography (PET) imaging . This imaging technique is transformative for modern medicine, allowing specific physiological processes to be detected at the cellular level.
Chromogenic Substrate for Enzyme Assays
4-Nitrophenyl derivatives, such as 4-nitrophenyl-β-D-glucopyranoside, act as chromogenic substrates for beta-D-glucosidase activity measurement. This application is significant in research, biochemical enzyme assays, and in vitro diagnostic analysis. The compound’s ability to act as a substrate for enzyme activity measurement makes it valuable for various biochemical applications .
Synthesis of Schiff Bases
The compound is involved in the synthesis of Schiff bases, which are used to form N-heterocycles. These bases are synthesized using eco-friendly techniques such as grinding, thermal fusion, microwave irradiation, and ultrasound, in the presence of acetic acid. The resulting Schiff bases have applications in catalysis and the development of pharmaceuticals .
Development of Radiopharmaceuticals
The nitrophenyl activated esters derived from the compound are superior synthons for the development of radiopharmaceuticals. These esters facilitate the rapid preparation of 18F-labelled synthons for subsequent radiolabelling, which is a critical step in creating radiopharmaceuticals for PET imaging .
Molecular Imaging
The compound’s derivatives are instrumental in molecular imaging, particularly in the preparation of radiopharmaceuticals that allow for the visualization of physiological processes. The imaging capabilities derived from the compound’s applications contribute to personalized healthcare by enabling the detection of diseases at an early stage .
Biochemical Research
In biochemical research, the compound’s derivatives are used as reagents for various reactions, including those that involve the modification of biomolecules. This application is essential for understanding the structure and function of biomolecules, which has implications for drug design and therapeutic interventions .
Safety And Hazards
Future Directions
The field of nanotechnology, which includes the study of nanostructured materials like those used in the reduction of 4-nitrophenol, is expanding in multidisciplinary research and development areas . This suggests that there may be future advancements in the synthesis and application of compounds like “®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol”.
properties
IUPAC Name |
1-[2-hydroxy-3-(4-nitrophenyl)naphthalen-1-yl]-3-(4-nitrophenyl)naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O6/c35-31-27(19-9-13-23(14-10-19)33(37)38)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(16-12-20)34(39)40/h1-18,35-36H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKOBOYULUSWGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-])O)O)C6=CC=C(C=C6)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194022 |
Source
|
Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol | |
CAS RN |
791616-60-9 |
Source
|
Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=791616-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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